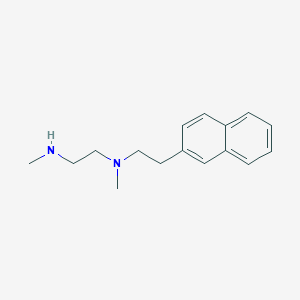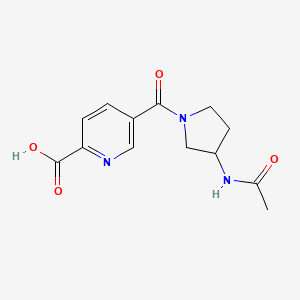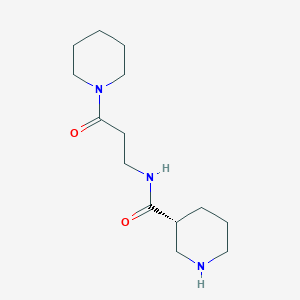
N,N'-dimethyl-N'-(2-naphthalen-2-ylethyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-dimethyl-N'-(2-naphthalen-2-ylethyl)ethane-1,2-diamine, commonly known as DENE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. DENE is a chiral molecule that belongs to the class of diamines, and its unique structure makes it an attractive candidate for several research studies.
Mecanismo De Acción
DENE's mechanism of action involves the inhibition of tubulin polymerization, which is a critical process for cell division. Tubulin is a protein that forms the structural component of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and cell signaling. DENE binds to the colchicine binding site on tubulin, which prevents the formation of microtubules and ultimately leads to cell death.
Biochemical and Physiological Effects
DENE has been shown to exhibit several biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, DENE has been shown to possess antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Furthermore, DENE has been shown to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DENE in lab experiments is its relative ease of synthesis. Additionally, DENE's unique structure makes it an attractive candidate for various research studies. However, one of the limitations of using DENE in lab experiments is its low solubility in water, which can make it challenging to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on DENE. One potential area of research is the development of DENE-based drug delivery systems. DENE's unique structure makes it an attractive candidate for the development of targeted drug delivery systems that can deliver drugs to specific cells or tissues. Additionally, further research is needed to better understand DENE's mechanism of action and its potential applications in the treatment of various diseases. Finally, the development of novel synthetic methods for the production of DENE could lead to more efficient and cost-effective production methods.
Conclusion
In conclusion, DENE is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DENE is relatively straightforward, and its unique structure makes it an attractive candidate for various research studies. DENE has been shown to possess several biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. Further research is needed to better understand DENE's mechanism of action and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of DENE involves a multi-step process that begins with the reaction of 2-naphthalen-2-ylethylamine with formaldehyde to form the intermediate compound, N-(2-naphthalen-2-ylethyl)formamide. This intermediate is then treated with dimethylamine to yield DENE as the final product. The synthesis process is relatively straightforward, and the yield of DENE can be optimized by controlling the reaction conditions.
Aplicaciones Científicas De Investigación
DENE has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. DENE's mechanism of action involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and ultimately induces cell death. Additionally, DENE has been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
N,N'-dimethyl-N'-(2-naphthalen-2-ylethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-17-10-12-18(2)11-9-14-7-8-15-5-3-4-6-16(15)13-14/h3-8,13,17H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUMNFJOCCBKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)CCC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-dimethyl-N'-(2-naphthalen-2-ylethyl)ethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6631184.png)
![3-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B6631188.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6631191.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6631200.png)
![4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline](/img/structure/B6631206.png)

![N-[1-(3H-benzimidazole-5-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B6631219.png)
![N-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B6631236.png)
![2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide](/img/structure/B6631238.png)
![N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine](/img/structure/B6631245.png)
![2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide](/img/structure/B6631251.png)
![1-Pyrrolidin-1-yl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6631263.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]imidazole](/img/structure/B6631284.png)